N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide
Description
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide is a heterocyclic organic compound characterized by a benzamide moiety linked to a 4,5-dihydro-1H-pyrazole ring substituted with a phenyl group at the 3-position and a carbothioyl functional group. This structure combines aromatic and heterocyclic elements, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability. Structural studies of analogous compounds often employ crystallographic tools like the SHELX software suite for refinement and analysis .
Properties
CAS No. |
89652-19-7 |
|---|---|
Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(5-phenyl-3,4-dihydropyrazole-2-carbothioyl)benzamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(14-9-5-2-6-10-14)18-17(22)20-12-11-15(19-20)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21,22) |
InChI Key |
KNXXLRSRQTZMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide typically involves the cyclocondensation of chalcones with hydrazine derivatives. One common method includes the reaction of chalcones with phenylhydrazine in the presence of a catalyst such as acetic acid or DMF (dimethylformamide). The reaction is carried out under reflux conditions, leading to the formation of the dihydropyrazole ring . Industrial production methods may involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, which offers advantages in terms of reaction time and yield .
Chemical Reactions Analysis
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
Medicinal Chemistry
N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide has shown promise in medicinal chemistry, particularly for its potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. This compound's ability to target specific pathways involved in cancer cell survival makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against a range of pathogenic bacteria and fungi. This characteristic could lead to its use in developing new antimicrobial agents to combat resistant strains.
Agricultural Applications
In agriculture, the compound's properties may be leveraged for pest control and plant growth regulation.
Pesticidal Activity
Initial investigations into the pesticidal properties of this compound have shown that it can act as an effective insecticide against certain agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death. This property could be beneficial for developing safer and more effective pest management strategies.
Plant Growth Regulation
There is emerging evidence that this compound may also function as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This application could improve crop yields and sustainability in agricultural practices.
Material Science
The unique chemical structure of this compound also opens avenues in material science.
Polymer Chemistry
Research into the incorporation of this compound into polymer matrices has shown potential for enhancing the mechanical properties and thermal stability of materials. The ability to modify polymer characteristics could lead to advancements in creating high-performance materials for various applications, including packaging and construction.
Nanotechnology
In nanotechnology, this compound could serve as a precursor for synthesizing nanoparticles with tailored properties for drug delivery systems or as catalysts in chemical reactions.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbonothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, functional group variations, and inferred biological relevance.
Substituent Effects on the Benzamide Core
The benzamide scaffold is a versatile platform for bioactivity. Key differences arise from substituents on the aromatic ring and the nature of the appended heterocycle:
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Features a trifluoromethyl group at the benzamide’s 2-position and an isopropoxy substituent on the phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its fungicidal activity .
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Incorporates a chlorophenyl group and a tetrahydrofuran ring, favoring systemic translocation in plants due to polar functional groups .
Functional Group Variations: Carbothioyl vs. Carboxamide
Replacing oxygen with sulfur in the carbothioyl group alters electronic and steric properties:
- Thioamide vs.
- Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine): Contains a thiazolidinylidene ring with bis(trifluoromethyl)imino groups, highlighting how sulfur and fluorine synergize to improve pesticidal persistence .
Physicochemical Properties (Theoretical Comparison)
*logP values estimated using fragment-based methods.
Q & A
Basic: What are the standard synthetic methodologies for preparing N-(3-Phenyl-4,5-dihydro-1H-pyrazole-1-carbothioyl)benzamide?
The compound is typically synthesized via cyclocondensation reactions. A general procedure involves reacting substituted hydrazines with thiourea derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-carbothioyl backbone . For example, analogous pyrazoline-carbothioamides were synthesized by reacting arylhydrazines with isothiocyanate intermediates, followed by purification via recrystallization . Key steps include monitoring reaction progress using TLC and characterizing intermediates via FT-IR (C=S stretch at ~1200 cm⁻¹) and ¹H-NMR (pyrazole ring protons at δ 3.2–4.5 ppm) .
Basic: How is the structural integrity of this compound validated in synthetic chemistry?
Structural validation relies on multi-spectral analysis:
- FT-IR : Confirms functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹, and C=S at ~1250 cm⁻¹) .
- NMR : ¹H-NMR identifies pyrazole ring protons (δ 3.2–5.0 ppm) and aromatic substituents (δ 6.8–8.2 ppm). ¹³C-NMR verifies carbonyl (δ ~165 ppm) and thiocarbonyl (δ ~180 ppm) groups .
- Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages to confirm purity .
Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Crystallographic refinement of pyrazole-carbothioyl derivatives often faces issues like twinning, disorder, or weak diffraction. The SHELX suite (e.g., SHELXL for refinement and SHELXD for structure solution) is widely used due to its robustness in handling high-resolution or twinned data . For example, asymmetric units in similar compounds (e.g., N-(4-formylpiperazine-1-carbonothioyl)benzamide) were resolved by iterative refinement of thermal parameters and hydrogen bonding networks, validated via R-factor convergence (< 0.05) .
Advanced: How can researchers address contradictions in biological activity data for structurally analogous compounds?
Contradictions often arise from substituent effects or assay conditions. A systematic approach includes:
- Comparative SAR studies : Testing derivatives with controlled substitutions (e.g., fluorophenyl vs. bromophenyl groups) to isolate pharmacophore contributions .
- Dose-response assays : Using IC₅₀/EC₅₀ values to quantify potency variations.
- Molecular docking : Validating target interactions (e.g., enzyme active sites) using software like AutoDock Vina, cross-referenced with crystallographic data .
Advanced: What computational strategies are effective for studying this compound’s electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. For pyrazole-thiocarbonyl derivatives, these models correlate with experimental UV-Vis spectra and reactivity trends (e.g., nucleophilic attack at the thiocarbonyl sulfur) . Software like Gaussian or ORCA is recommended for simulating charge distribution and frontier molecular orbitals.
Advanced: How can researchers optimize synthetic yields while minimizing byproducts?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and thiourea solubility .
- Catalysis : Using phase-transfer catalysts (e.g., TBAB) to accelerate cyclocondensation.
- Temperature control : Maintaining 60–80°C to balance reaction rate and decomposition .
- Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust stoichiometry .
Advanced: What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions.
- Cryo-EM/X-ray crystallography : Resolves binding modes at atomic resolution, validated via SHELX-refined models .
- In vitro enzyme assays : Monitors activity inhibition (e.g., urease or α-glucosidase) using spectrophotometric methods .
Advanced: How can structural modifications enhance the compound’s stability or bioavailability?
- Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) to improve solubility.
- Halogenation : Adding electron-withdrawing groups (e.g., -F or -Cl) to enhance metabolic stability .
- Co-crystallization : Using excipients (e.g., cyclodextrins) to stabilize the solid-state form, analyzed via PXRD .
Advanced: What are the best practices for resolving discrepancies in spectral data (e.g., NMR shifts)?
- 2D NMR : COSY and HSQC experiments assign coupled protons and carbon environments unambiguously.
- Crystallographic validation : Cross-referencing NMR shifts with X-ray-derived bond lengths and angles .
- Dynamic NMR : Detects conformational exchange in solution (e.g., hindered rotation of the benzamide group) .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies for drug discovery?
- Fragment-based design : Screening pyrazole-carbothioyl fragments against target libraries.
- Pharmacophore mapping : Identifying critical moieties (e.g., thiocarbonyl for enzyme inhibition) via 3D-QSAR models .
- ADMET profiling : Using in silico tools (e.g., SwissADME) to predict absorption and toxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
